(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen. This compound is characterized by its complex molecular structure which includes a benzhydryl group and a pyridine moiety. Its IUPAC name reflects its stereochemistry and substituents, indicating specific configurations at the 4 and 5 positions of the oxazole ring.
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is classified under:
The synthesis of (4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves several steps:
The reaction conditions often include:
The molecular structure of (4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole features:
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for (4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole largely depends on its application in medicinal chemistry. It may interact with various molecular targets such as enzymes or receptors. Potential pathways include:
The physical properties of (4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole include:
Key chemical properties include:
Relevant data indicate that this compound should be stored in an inert atmosphere at controlled temperatures due to its sensitivity to environmental conditions .
Scientific Uses
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has potential applications in:
Its unique structural characteristics make it an interesting subject for further research into its biological activities and potential therapeutic applications .
The synthesis of (4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves meticulously orchestrated multi-step reactions to construct its heterocyclic framework and install stereogenic centers. This complex architecture necessitates sequential assembly of the pyridine ring, benzhydryl functionalization, and stereocontrolled oxazole cyclization [3] [6].
The 6-benzhydrylpyridine-2-yl moiety originates from a condensation reaction between appropriate aldehyde and amine precursors. Industrially scalable methods employ continuous flow reactors to optimize temperature and residence time, enhancing yield and purity. A typical protocol involves:
Table 1: Key Reaction Parameters for Pyridine Ring Assembly
Precursor | Catalyst | Temperature | Yield | Purity (HPLC) |
---|---|---|---|---|
Diphenylacetaldehyde | p-Toluenesulfonic acid | 80°C | 78% | 95% |
2-Amino-5-bromopyridine | Acetic acid | 70°C | 82% | 92% |
Installation of the sterically demanding benzhydryl group occurs through electrophilic aromatic substitution or transition-metal-catalyzed coupling:
Table 2: Comparison of Benzhydryl Introduction Methods
Method | Catalyst | Solvent | Yield | Regioselectivity |
---|---|---|---|---|
Friedel-Crafts Alkylation | BF₃·Et₂O | Dichloromethane | 68% | Moderate |
Kumada Coupling | [Ni(dppp)Cl₂] | Tetrahydrofuran | 85% | High |
Oxazole ring formation leverages stereospecific cyclization of chiral β-amino alcohol precursors. Critical steps include:
The trans-relative configuration at C4 and C5 is enforced during oxazole cyclization, while absolute stereocontrol requires chiral resolution or asymmetric catalysis [3] [6].
Racemic trans-4,5-diphenyl dihydrooxazole intermediates undergo enantiomeric separation via:
Direct enantioselective synthesis avoids resolution inefficiencies:
Table 3: Performance Metrics for Stereoselective Methods
Method | Key Agent | ee (%) | Yield (%) |
---|---|---|---|
Preparative Chiral Chromatography | Chiralcel OD-H | >99 | 60 |
Diastereomeric Salt Formation | (-)-DBTA | 98–99 | 75 |
Copper-Catalyzed Kinugasa Reaction | Cu(I)/(R)-DTBM-SEGPHOS | 92 | 85 |
Iridium Hydrogenation | Ir-(S,S)-f-Binaphane | >99 | 90 |
Mechanistic Insight: Asymmetric induction in catalysis relies on steric differentiation within chiral coordination spheres. For instance, the Cu(I) catalyst positions the nitrile oxide anti to the bulky phosphine ligand, enforcing Re-face attack on the alkyne [6] [8].
Synthesis concludes with recrystallization from ethanol/toluene (1:3), yielding enantiopure (4R,5S)-product as colorless needles [3] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7